n-phenyl-3-sulfanylpropanamide
Overview
Description
n-phenyl-3-sulfanylpropanamide is a thiol-containing compound with the molecular formula C9H11NOS. It is known for its unique chemical structure and biological activity. The compound is a white crystalline solid that is soluble in water and organic solvents. Its structure includes a secondary amide group and a thiol group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-phenyl-3-sulfanylpropanamide typically involves the acylation of 3-mercaptopropionic acid with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Acylation Reaction: 3-mercaptopropionic acid reacts with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.
Reaction Conditions: The reaction is usually conducted at elevated temperatures to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
n-phenyl-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
n-phenyl-3-sulfanylpropanamide has been extensively studied for its applications in various fields:
Chemistry: Used as a chelating agent for heavy metals and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of neurotoxins and its antifungal properties.
Medicine: Explored for its use in vaccine development and as a potential therapeutic agent.
Industry: Employed as a corrosion inhibitor for metals and in the development of smart materials.
Mechanism of Action
The mechanism of action of n-phenyl-3-sulfanylpropanamide involves its thiol group, which can form strong bonds with metal ions, making it an effective chelating agent. Additionally, its amide group can interact with various biological molecules, influencing their activity. The compound’s ability to inhibit neurotoxins is attributed to its interaction with specific molecular targets and pathways involved in neurotoxin activity .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic Acid: Similar in structure but lacks the phenyl group.
N-Phenylpropionamide: Similar but lacks the thiol group.
Cysteamine: Contains a thiol group but has a different overall structure.
Uniqueness
n-phenyl-3-sulfanylpropanamide is unique due to the presence of both a thiol and an amide group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to chelate heavy metals and inhibit neurotoxins sets it apart from other similar compounds .
Properties
IUPAC Name |
N-phenyl-3-sulfanylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPHRFZMBKXSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144735 | |
Record name | 3-Mercapto-N-phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-66-3 | |
Record name | 3-Mercapto-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10220-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercaptopropionanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC520473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Mercapto-N-phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercapto-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Mercaptopropionanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536W5W8R2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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